molecular formula C24H23BrF2O3 B8253376 1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene

1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene

Cat. No.: B8253376
M. Wt: 477.3 g/mol
InChI Key: OPUPRNSUEHMJFB-UHFFFAOYSA-N
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Description

1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene typically involves multiple steps:

    Formation of the Bromo(difluoro)methoxy Group: This step involves the reaction of a suitable precursor with bromine and difluoromethane under controlled conditions to introduce the bromo(difluoro)methoxy group.

    Attachment to the Benzene Ring: The bromo(difluoro)methoxy group is then attached to a benzene ring through a nucleophilic substitution reaction.

    Introduction of the Propan-2-yl Group: The 2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl group is synthesized separately and then coupled to the benzene ring via an etherification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the difluoromethoxy group or other parts of the molecule.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: Products include partially or fully reduced derivatives of the original compound.

Scientific Research Applications

1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers or liquid crystals.

    Biological Studies: It can be used to study the interactions of aromatic compounds with biological macromolecules, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism by which 1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene exerts its effects depends on its application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Materials Science: The compound’s structure allows it to form specific intermolecular interactions, influencing the properties of the materials it is incorporated into.

Comparison with Similar Compounds

    1-Bromo-4-methoxybenzene: Similar in having a bromo and methoxy group attached to a benzene ring, but lacks the complex side chain.

    4-Phenoxyphenol: Shares the phenoxyphenyl group but differs in the rest of the structure.

Uniqueness: 1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene is unique due to the combination of the bromo(difluoro)methoxy group and the complex side chain, which imparts distinct chemical and physical properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrF2O3/c1-23(2,19-10-14-22(15-11-19)30-24(25,26)27)17-28-16-18-8-12-21(13-9-18)29-20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUPRNSUEHMJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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